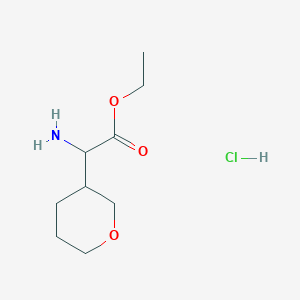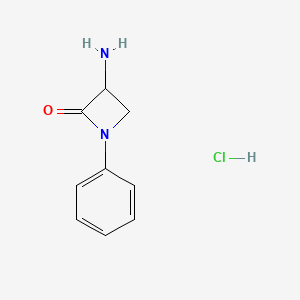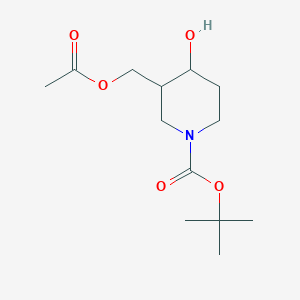
tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate, also known as tert-butyl 4-hydroxy-3-acetoxy-piperidine-1-carboxylate, is an organic compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a cyclic organic compound found in many plants and animals. This compound has been investigated for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
A key application of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate is in the stereoselective synthesis of substituted piperidines. Boev et al. (2015) reported the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, showcasing the compound's role in creating cis and trans isomers of piperidine derivatives through selective reactions Boev, A. I., Moskalenko, A. I., Belopukhov, S., & Przheval’skii, N. M. (2015). Russian Journal of Organic Chemistry, 51, 493-497.
Cascade Reactions for Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated the compound's role in cascade reactions leading to pipecolic acid derivatives, illustrating the vinylfluoro group's potential as an acetonyl cation equivalent under specific conditions Purkayastha, N., Shendage, D. M., Froehlich, R., & Haufe, G. (2010). The Journal of Organic Chemistry, 75, 222-225.
New Scaffolds for Substituted Piperidines
Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, highlighting its use as a scaffold for creating substituted piperidines through dipolar cycloaddition reactions with organic azides Harmsen, R. A. G., Sydnes, L., Törnroos, K., & Haug, B. (2011). Synthesis, 2011, 749-754.
Intermediates for Biologically Active Compounds
Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S. (2016).
Propiedades
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJLYZEMMZQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



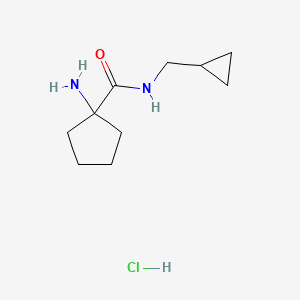
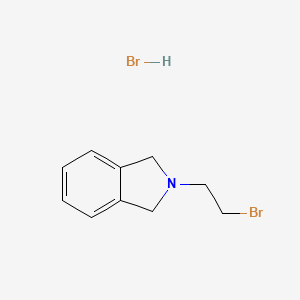
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
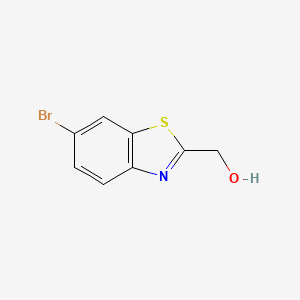
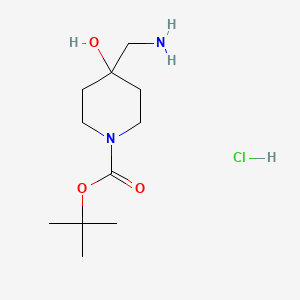
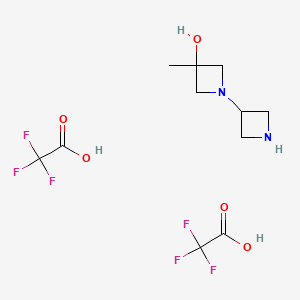
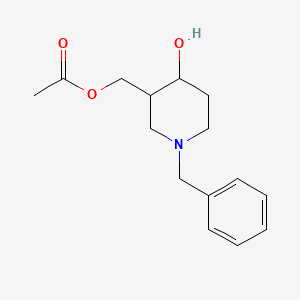
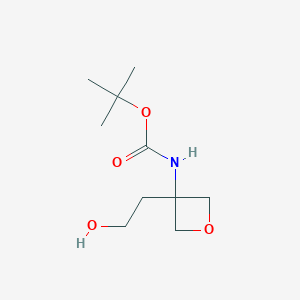
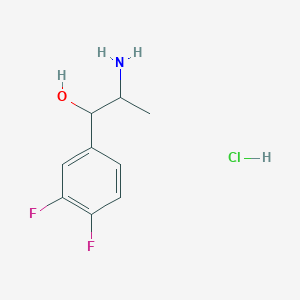
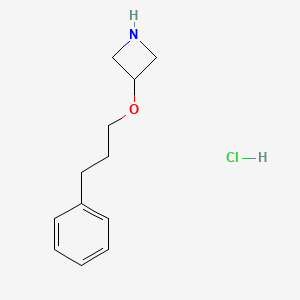
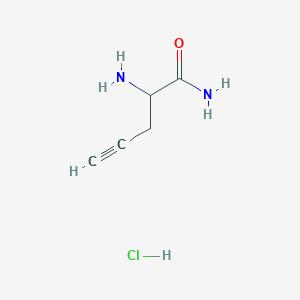
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
